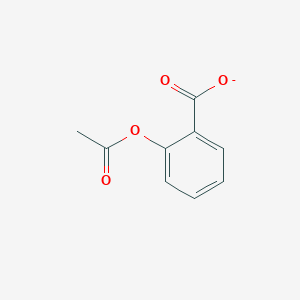
Acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylsalicylate is a benzoate that is the conjugate base of acetylsalicylic acid, arising from deprotonation of the carboxy group. It derives from a salicylate. It is a conjugate base of an acetylsalicylic acid.
Scientific Research Applications
Historical Significance and Modern Applications
- Historical Development : Acetylsalicylic acid was first synthesized in 1897, marking the birth of aspirin. Its use quickly spread worldwide, and it has since continued to attract significant interest for its diverse applications in modern medicine (Walker et al., 2018).
- Cardiovascular Research : Recent findings have re-evaluated the role of acetylsalicylic acid in primary pretreatment of cardiovascular diseases, signaling a shift in its application in this field (Dres. Sofía Noria et al., 2022).
Mechanism of Action and Therapeutic Potential
- Antiplatelet and Antithrombotic Properties : The development of new antiplatelet agents has included chemical modifications of acetylsalicylic acid, maintaining its antiplatelet or antithrombotic properties while also conferring additional pharmacodynamic effects (Brel et al., 2021).
- Chemoprevention of Cancer : Research demonstrates acetylsalicylic acid's potential for cancer prevention, particularly colorectal cancer, with a precision medicine approach being explored to balance its protective benefits against known risks (Drew et al., 2016).
Inhibition of Mitochondrial Respiration
- Impact on Cardiac Mitochondrial Function : Acetylsalicylic acid has been shown to alter cardiac mitochondrial function, which could contribute to both its cardioprotective effects and the toxicity associated with overdose (Nulton-Persson et al., 2004).
Antiviral Properties
- Activity Against Respiratory Viruses : Studies have confirmed the antiviral activity of acetylsalicylic acid against influenza and other respiratory viruses, highlighting its potential in treating viral infections (Glatthaar-Saalmüller et al., 2016).
Epigenetic Regulatory Mechanism
- Inhibition of Lysine Acetyltransferase Activity : Research shows that acetylsalicylic acid inhibits CBP and p300 lysine acetyltransferase activity, indicating its role in epigenetic regulation and potential anticancer activity (Shirakawa et al., 2016).
Immunomodulatory Effects
- Reversal of Endotoxin Tolerance in Vivo : Acetylsalicylic acid has been observed to reverse endotoxin tolerance in humans, shifting the immune response toward a proinflammatory phenotype, which could have implications in treating sepsis-induced immunoparalysis (Leijte et al., 2019).
Diverse Mechanisms and Applications
- Multiple Effects and Applications : The diverse effects and applications of acetylsalicylic acid are attributed to its inhibition of cyclooxygenase enzyme function and other mechanisms of action, demonstrating its multifaceted role in medical research (Pelkonen, 2009).
properties
Product Name |
Acetylsalicylate |
|---|---|
Molecular Formula |
C9H7O4- |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/p-1 |
InChI Key |
BSYNRYMUTXBXSQ-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



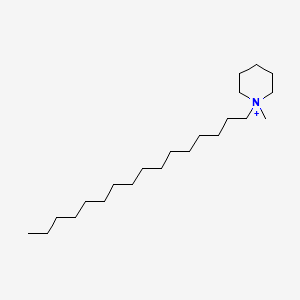

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)


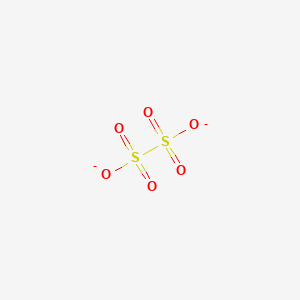
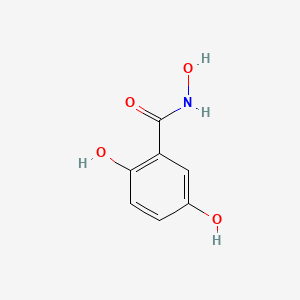
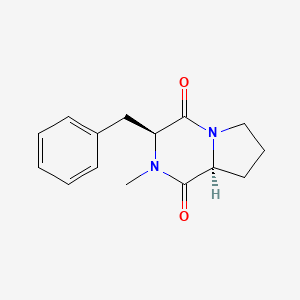

![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
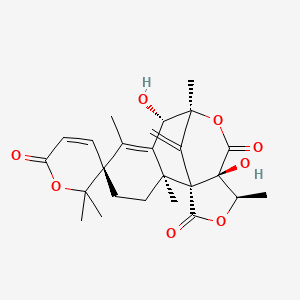
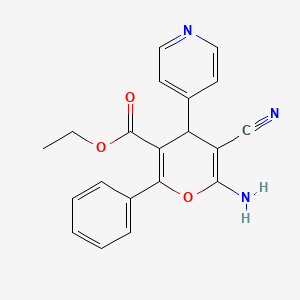
![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)
![N-tert-butyl-2-(N-[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-3-hydroxyanilino)-2-(1H-indol-3-yl)acetamide](/img/structure/B1226817.png)